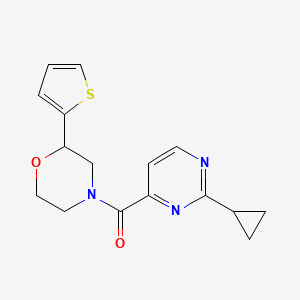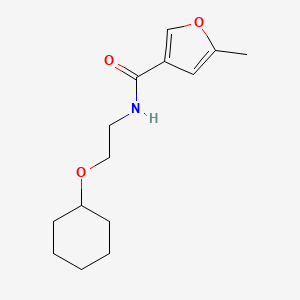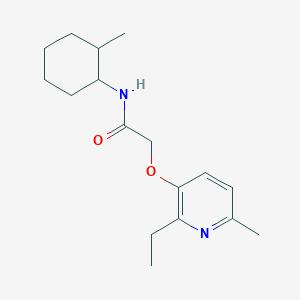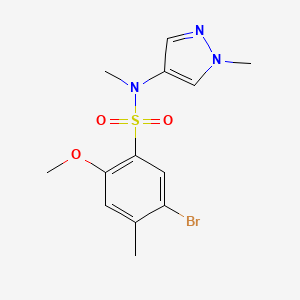![molecular formula C19H25F2N3 B6971014 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B6971014.png)
1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexyl group and a pyrazolyl-substituted phenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate:
Synthesis of the Pyrazolyl-Substituted Phenyl Intermediate:
Coupling of Intermediates:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any present double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products may include fully saturated hydrocarbons.
- Substitution products depend on the nucleophile used and the position of substitution on the aromatic ring.
Aplicaciones Científicas De Investigación
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl-phenyl moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(4,4-Difluorocyclohexyl)-N-phenylethanamine: Lacks the pyrazolyl group, potentially resulting in different binding properties and biological activities.
1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propanamine: Similar structure but with an additional carbon in the alkyl chain, which may affect its pharmacokinetics and dynamics.
Uniqueness: 1-(4,4-Difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorocyclohexyl and pyrazolyl-phenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3/c1-14(16-6-8-19(20,21)9-7-16)22-11-15-4-3-5-17(10-15)18-12-23-24(2)13-18/h3-5,10,12-14,16,22H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGWPUGZRIUWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)NCC2=CC(=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B6970937.png)
![4-Ethyl-3-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6970946.png)

![2-[3-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6970956.png)
![N'-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-N-[[1-(2-phenylmethoxyethyl)cyclopropyl]methyl]oxamide](/img/structure/B6970963.png)

![3-Tert-butyl-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6970974.png)

![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)

![3-bromo-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6971032.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B6971034.png)
![N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B6971038.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclobutyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B6971046.png)
